3-cyanothiophene-2-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKYFPXBUQSQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473985 | |
| Record name | 3-cyanothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58231-00-8 | |
| Record name | 3-cyanothiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyanothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyanothiophene 2 Carboxylic Acid
Direct Synthetic Approaches
Direct methods offer an efficient means to construct the target molecule, often in fewer steps compared to indirect routes. These can be further divided into strategies that build the thiophene (B33073) ring and those that functionalize an existing one.
Thiophene Ring Construction with Integrated Cyanation and Carboxylation
A prominent method for constructing the 3-cyanothiophene-2-carboxylic acid scaffold is through multicomponent reactions, most notably the Gewald reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org While the classic Gewald reaction yields a 2-amino-3-cyanothiophene, variations of this reaction can be employed to generate precursors that can be converted to the desired carboxylic acid. nih.govresearchgate.net
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester. wikipedia.org The subsequent addition of sulfur, cyclization, and tautomerization leads to the formation of the 2-aminothiophene ring. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes by varying the starting materials. organic-chemistry.orgresearchgate.net For instance, using cyanoacetone instead of a cyanoester can lead to the formation of 3-acetyl-2-aminothiophenes. nih.gov
| Starting Materials | Key Reagents | Product Type |
|---|---|---|
| Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Amino-3-alkoxycarbonylthiophene |
| Ketone/Aldehyde, Malononitrile | Elemental Sulfur, Base | 2-Amino-3-cyanothiophene |
| Cyanoacetone, α-Mercaptoaldehyde Dimer | Triethylamine (B128534) | 3-Acetyl-2-aminothiophene |
Functional Group Introduction on Pre-formed Thiophene Scaffolds
An alternative direct approach involves the sequential or one-pot functionalization of a pre-existing thiophene ring. This strategy relies on the regioselective introduction of the cyano and carboxylic acid groups.
The introduction of a cyano group onto a thiophene ring can be accomplished through various cyanation methods. Electrochemical C-H cyanation has emerged as a viable technique, utilizing sources like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net This method offers a transition-metal-free approach for direct cyanation. researchgate.net Another strategy involves the thiocyanation of arenes, which can be achieved using electrophilic N-thiocyanating reagents. acs.org While direct cyanation of an unsubstituted thiophene might lead to a mixture of isomers, the directing effects of existing substituents can be exploited to achieve regioselectivity.
The carboxylic acid group can be introduced onto the thiophene ring through methods such as carbonylation or Grignard reactions. Direct carboxylation of thiophene with CO2 can be achieved using a base-mediated system, such as a mixture of carbonate and carboxylate salts. mdpi.com This method allows for the cleavage of a C-H bond and subsequent insertion of CO2. mdpi.com
Alternatively, Grignard reagents prepared from halogenated thiophenes can react with carbon dioxide to yield the corresponding carboxylic acid. For example, the treatment of a lithiated thiophene derivative with CO2 is a common method for introducing a carboxylic acid group. beilstein-journals.org The regioselectivity of these reactions is dictated by the position of the initial halogen or the site of lithiation.
Indirect Synthetic Pathways and Transformations from Related Thiophene Derivatives
Indirect methods involve the synthesis of this compound from other thiophene compounds through functional group transformations.
Conversion from Substituted Thiophenecarboxylic Acid Precursors
A common indirect route starts with a substituted thiophenecarboxylic acid, such as 3-methylthiophene-2-carboxylic acid. beilstein-journals.org The synthesis can proceed through a series of steps involving the conversion of the methyl group into a cyano group. For instance, the carboxylic acid can be converted to its acid chloride, followed by treatment with ammonia (B1221849) to form the amide. beilstein-journals.org Subsequent dehydration of the amide yields the nitrile (cyano) group. beilstein-journals.org This multi-step process allows for the strategic construction of the target molecule from a more readily available starting material.
Another approach involves starting with a 3-aminothiophene-2-carboxylic acid ester. google.comgoogle.com The amino group can be converted to a cyano group through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by treatment with a cyanide salt. The ester can then be hydrolyzed to the carboxylic acid.
| Approach | Key Transformation | Starting Material Example |
|---|---|---|
| Direct Ring Construction | Gewald Reaction | Ketone, α-Cyanoester, Sulfur |
| Direct Functionalization | Regioselective Cyanation & Carboxylation | Thiophene |
| Indirect Pathway | Functional Group Transformation | 3-Methylthiophene-2-carboxylic acid |
| Indirect Pathway | Functional Group Transformation | 3-Aminothiophene-2-carboxylic acid ester |
Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Purity
To improve the viability of synthetic routes, significant research has been dedicated to optimizing reaction conditions. This includes the investigation of catalytic systems and the effects of solvents and other reaction parameters.
Catalytic Systems in this compound Synthesis
Catalysts play a crucial role in many of the synthetic transformations leading to this compound. In the hydrolysis of nitriles to carboxamides, a potential intermediate, zinc(II) complexes with oximes have been developed as effective catalysts. google.com The zinc(II) center acts as a Lewis acid, activating the nitrile group towards nucleophilic attack. google.com For the subsequent hydrolysis of the amide to the carboxylic acid, acid or base catalysis is typically employed. lumenlearning.comlibretexts.org
In the context of the Gewald reaction, which produces key precursors, bases such as triethylamine or piperidine (B6355638) are commonly used as catalysts to promote the initial condensation and subsequent cyclization steps. researchgate.nettubitak.gov.tr More recently, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used to promote cascade annulations for the synthesis of multiply substituted 3-cyano-thiophenes. researchgate.net
Solvent Effects and Reaction Parameter Optimization
The choice of solvent and other reaction parameters like temperature and reaction time are critical for maximizing yield and purity. In the Gewald reaction, solvents such as ethanol (B145695), dimethylformamide (DMF), and dioxane are frequently used. tubitak.gov.tr The optimization of reaction conditions for the synthesis of 2-aminothiophenes, precursors to the target molecule, has been studied. For instance, the use of ultrasound has been shown to promote the reaction in water, offering a greener alternative. researchgate.net Microwave irradiation has also been demonstrated to reduce reaction times and improve yields in some variations of the Gewald reaction. wikipedia.orgderpharmachemica.com
For the oxidation of methylthiophenes, a study demonstrated the use of sodium dichromate in a sealed stainless steel tube at 200°C as an effective method. psu.edu The optimization of parameters such as reactant concentrations and temperature is crucial to achieve high yields. psu.edu
Green Chemistry and Sustainable Synthetic Routes to this compound
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. A notable example is the use of ultrasound-assisted synthesis for Gewald-type reactions in water, which avoids the use of volatile organic solvents and can be performed without a catalyst. researchgate.net This approach is noted for its operational simplicity and atom efficiency. researchgate.net
The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction also represents a step towards greener processes by significantly reducing reaction times, often from hours to minutes. derpharmachemica.com While challenges in applying MAOS to all steps of a multi-step synthesis may exist, the reduction in energy consumption is a significant advantage. derpharmachemica.com The development of metal-free catalytic systems, such as the DBU-promoted synthesis of cyanothiophenes, also contributes to more sustainable chemical processes by avoiding potentially toxic and expensive metal catalysts. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Cyanothiophene 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a versatile functional group that undergoes a variety of transformations, making it a cornerstone of organic synthesis. solubilityofthings.com Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton. khanacademy.org
Esterification Reactions
The conversion of carboxylic acids to esters is a fundamental reaction in organic chemistry. chemistrysteps.com One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess. masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comlibretexts.org
For 3-cyanothiophene-2-carboxylic acid, esterification can be achieved under these standard Fischer conditions. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester.
Alternative methods for esterification that are particularly useful for acid-sensitive substrates or when using more complex alcohols include:
Reaction with Alkyl Halides: The carboxylate anion, formed by deprotonating the carboxylic acid with a base, can act as a nucleophile and react with an alkyl halide (like iodomethane) in an SN2 reaction to form the corresponding ester. chemistrysteps.comcommonorganicchemistry.com
Using Activating Agents: Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acid chloride. This intermediate then readily reacts with an alcohol to produce the ester. chemistrysteps.comcommonorganicchemistry.com
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and is effective for creating esters, including t-butyl esters, from substrates that are sensitive to acidic conditions. commonorganicchemistry.com
| Method | Reagents | General Conditions | Applicability Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, HCl) | Heating, often using the alcohol as a solvent. masterorganicchemistry.comlibretexts.org | Best for simple, primary, and secondary alcohols. chemistrysteps.com Reversible reaction. masterorganicchemistry.com |
| Alkylation | Base, Alkyl Halide (e.g., MeI) | Generally mild conditions. | Useful for various electrophiles, but can lead to alkylation at other nucleophilic sites. commonorganicchemistry.com |
| Via Acid Chloride | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base | Two-step process, often mild conditions for the second step. chemistrysteps.comcommonorganicchemistry.com | Broad applicability, including for tertiary and aryl alcohols. chemistrysteps.com |
| Steglich Esterification | DCC, DMAP (catalyst), Alcohol | Mild, often room temperature. | Good for acid-sensitive substrates. commonorganicchemistry.com |
Amidation and Peptide Coupling Reactions
The formation of an amide bond is a critical transformation, particularly in the synthesis of pharmaceuticals and peptides. researchgate.net The direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.orglibretexts.org To overcome this, the carboxylic acid must be "activated." iris-biotech.de
This activation is commonly achieved using coupling reagents. bachem.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orglibretexts.org A wide array of coupling reagents has been developed, including:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.orgbachem.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions and racemization. peptide.com
Onium Salts: Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) are highly efficient coupling agents. bachem.compeptide.comuni-kiel.de They react with the carboxylic acid to form activated esters that readily undergo amidation. uni-kiel.de HATU, for instance, is known for its high reactivity and ability to suppress racemization. peptide.com
In the context of this compound, these standard peptide coupling protocols can be applied to form a wide range of amides. For example, reacting it with an amine in the presence of HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) is a common strategy. nih.gov
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Commonly used; EDC and its urea (B33335) byproduct are water-soluble. bachem.compeptide.com Can cause racemization, often used with additives like HOBt. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Highly effective. PyBOP is a non-toxic alternative to BOP. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reacting and efficient. HATU is particularly effective at minimizing racemization. peptide.comuni-kiel.de |
Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), does not typically occur with simple aliphatic carboxylic acids upon heating. libretexts.org However, the reaction is facilitated when there is a carbonyl group or another electron-withdrawing group at the β-position to the carboxylic acid. masterorganicchemistry.comyoutube.com This positioning allows for the formation of a stable cyclic transition state, which is key to the reaction mechanism. libretexts.org
For this compound, the cyano group is adjacent (in the α-position relative to the point of attachment of the carboxyl group, but effectively in a similar conjugated position to a β-group in an acyclic system) to the carboxylic acid on the thiophene (B33073) ring. While not a classic β-keto acid, the electron-withdrawing nature of the cyano group and the aromatic ring system can influence the stability of the carboxylate and potentially facilitate decarboxylation under certain conditions, though it is not expected to be as facile as with β-keto acids. The stability of the resulting carbanion intermediate after CO₂ loss is a critical factor. youtube.com Acids with groups that can stabilize a negative charge on the α-carbon are more prone to decarboxylation. youtube.com
Other Carboxylic Acid Functional Group Transformations
Beyond esterification and amidation, the carboxylic acid group of this compound can undergo other important transformations:
Conversion to Acid Chlorides: As mentioned, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 3-cyanothiophene-2-carbonyl chloride. libretexts.orglibretexts.orgmdpi.com This acid chloride is a versatile intermediate for synthesizing esters, amides, and other derivatives under milder conditions than direct methods. khanacademy.orgchemistrysteps.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. organic-synthesis.com It's important to note that these reagents can also reduce the cyano group. Selective reduction can be challenging and may require protecting one of the functional groups.
Reactivity of the Cyano Group
The cyano (–C≡N) group is a versatile functional handle that can be transformed into several other groups.
Hydrolysis and Related Nitrile Transformations
Nitriles can be hydrolyzed to produce either amides or carboxylic acids, depending on the reaction conditions. libretexts.orglumenlearning.com This reaction proceeds by the nucleophilic addition of water to the electrophilic carbon of the nitrile. libretexts.org
Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid (e.g., HCl or H₂SO₄) leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com Applying this to this compound would result in the formation of thiophene-2,3-dicarboxylic acid.
Base-Catalyzed Hydrolysis: Heating a nitrile with an aqueous base (e.g., NaOH) initially forms a carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and obtain the free carboxylic acid. libretexts.orgchemistrysteps.com
Reduction Reactions of the Cyano Group
The cyano group of this compound can be reduced to a primary amine (aminomethyl group). This transformation is a valuable tool for introducing a basic nitrogen-containing functional group, which can significantly alter the molecule's chemical and biological properties. libretexts.org Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced and subsequently protonated to yield the primary amine. libretexts.org
Another approach involves the use of borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), which can selectively reduce the carboxylic acid and the nitrile. nih.govkhanacademy.org The choice of reducing agent is critical and can be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. khanacademy.orgorganic-chemistry.org
Table 1: Reduction of the Cyano Group in Thiophene Derivatives
| Reagent | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(Aminomethyl)thiophene-2-carboxylic acid | Powerful reducing agent, will also reduce the carboxylic acid. chemistrysteps.comyoutube.com |
| Borane (BH₃·THF) | 3-(Aminomethyl)thiophen-2-yl)methanol | Reduces both the cyano and carboxylic acid groups. nih.govkhanacademy.org |
| Sodium Borohydride (NaBH₄) | No reaction with nitrile | Less reactive than LiAlH₄; typically does not reduce nitriles or carboxylic acids. khanacademy.org |
Nucleophilic Addition Reactions to the Nitrile Functionality
The carbon atom of the cyano group in this compound is electrophilic and susceptible to attack by nucleophiles. ucalgary.calibretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.orgucalgary.ca Nucleophilic addition to the nitrile can lead to the formation of various functional groups.
For instance, hydrolysis of the nitrile group under acidic or basic conditions can yield a carboxylic acid or an amide, respectively. chemistrysteps.comlibretexts.org In acidic hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, facilitating the attack by water. libretexts.orglumenlearning.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide leads to the carboxylic acid. chemistrysteps.comlibretexts.org
Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can also add to the nitrile group. libretexts.orgtcichemicals.com This reaction, after an aqueous workup, typically yields a ketone. The reaction proceeds through the formation of an imine anion intermediate, which is then hydrolyzed. libretexts.org
Table 2: Nucleophilic Addition to the Nitrile Group
| Reagent/Condition | Intermediate | Final Product |
| H₃O⁺ | Imidic acid, Amide | 3-Carboxythiophene-2-carboxylic acid |
| OH⁻/H₂O | Imine anion, Amide | 3-Carbamoylthiophene-2-carboxylic acid |
| RMgX, then H₃O⁺ | Imine anion | 3-Acylthiophene-2-carboxylic acid |
C-C and C-N Bond-Forming Reactions Facilitated by the Cyano Group
The cyano group is a versatile functional group that can facilitate the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, expanding the molecular complexity of this compound derivatives. thieme-connect.deresearchgate.net
C-C Bond Formation: The cyano group can be a precursor for various C-C bond-forming reactions. thieme-connect.deillinois.edu For instance, the introduction of a carboxymethyl group can be achieved by reacting a suitable thiophene derivative with a halogenated acetic acid under basic conditions. quinoline-thiophene.com The cyano group can also participate in cyclization reactions. For example, nitriles can react with azides to form tetrazoles. tcichemicals.com
C-N Bond Formation: The cyano group itself is a nitrogen-containing functionality. However, its transformation into other nitrogen-containing groups is a key strategy in synthetic chemistry. tcichemicals.comnih.gov As mentioned in section 3.2.2, reduction of the cyano group to a primary amine is a fundamental C-N bond transformation. This amine can then undergo a wide range of subsequent reactions, such as acylation or alkylation, to form more complex nitrogen-containing structures. Additionally, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between an aryl halide and an amine, and while not directly involving the cyano group, it represents a powerful method for introducing nitrogen-containing substituents onto the thiophene ring. tcichemicals.com
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring System
The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.org In an EAS reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comwikipedia.org The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comresearchgate.net
In the case of this compound, both the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower than with unsubstituted thiophene. masterorganicchemistry.com
The directing effect of these substituents must also be considered. Both the cyano and carboxylic acid groups are generally meta-directing in benzene (B151609) systems. masterorganicchemistry.com However, in thiophene, the regioselectivity can be more complex. Computational studies on substituted thiophenes have shown that electrophilic attack is generally preferred at the α-carbon (C5) over the β-carbon. researchgate.net Therefore, in this compound, electrophilic substitution is most likely to occur at the C5 position, which is meta to the cyano group and ortho to the sulfur atom.
Common electrophilic aromatic substitution reactions include nitration (using nitric acid and sulfuric acid) and halogenation (using halogens with a Lewis acid catalyst). wikipedia.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E⁺) | Predicted Major Product |
| NO₂⁺ (Nitration) | 5-Nitro-3-cyanothiophene-2-carboxylic acid |
| Br⁺ (Bromination) | 5-Bromo-3-cyanothiophene-2-carboxylic acid |
Nucleophilic Aromatic Substitution Reactions on the Thiophene Ring System
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comchadsprep.com Unlike electrophilic aromatic substitution, NAS is favored by the presence of strong electron-withdrawing groups on the aromatic ring, particularly when they are positioned ortho or para to the leaving group. masterorganicchemistry.com
The this compound molecule itself does not have a suitable leaving group for a typical NAS reaction. However, if a derivative of this compound were synthesized with a good leaving group, such as a halogen, at the C5 position, the presence of the electron-withdrawing cyano and carboxylic acid groups would facilitate nucleophilic attack at that position. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com
For example, in a hypothetical 5-chloro-3-cyanothiophene-2-carboxylic acid, a nucleophile could attack the carbon bearing the chlorine atom, leading to the substitution product.
Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of C-C, C-N, and other bonds. nih.govyoutube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. youtube.comyoutube.com
This compound and its derivatives can participate in such reactions. For instance, if the thiophene ring is halogenated (e.g., at the C5 position), the resulting halo-thiophene can act as the electrophilic partner in various cross-coupling reactions like the Suzuki, Stille, and Negishi couplings. illinois.eduyoutube.com
Conversely, the carboxylic acid group itself can be used as a coupling partner in decarboxylative cross-coupling reactions. nih.govnih.gov This emerging area of research allows for the formation of new C-C bonds by coupling a carboxylic acid with an alkyl halide, a process often enabled by the synergistic merger of photoredox and nickel catalysis. nih.govnih.gov This method avoids the need to pre-functionalize the carboxylic acid into an organometallic reagent. nih.gov
Table 4: Examples of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | 5-Bromo-3-cyanothiophene-2-carboxylic acid | Arylboronic acid | Pd catalyst, Base | 5-Aryl-3-cyanothiophene-2-carboxylic acid |
| Decarboxylative Coupling | This compound | Alkyl halide | Ni catalyst, Photocatalyst | 2-Alkyl-3-cyanothiophene |
Ring-Opening and Rearrangement Reactions of the Thiophene Nucleus
The thiophene ring is generally stable due to its aromaticity. However, under certain conditions, it can undergo ring-opening or rearrangement reactions. openstax.orgyoutube.com These reactions often require harsh conditions or specific reagents that can overcome the aromatic stabilization energy.
Rearrangement reactions, where atoms or groups within the molecule migrate to form a new structural isomer, can also occur. masterorganicchemistry.comnumberanalytics.com These are often driven by the formation of a more stable intermediate or product. For example, under certain photochemical or thermal conditions, substituted thiophenes can rearrange to form isomeric thiophenes or even other heterocyclic systems. However, detailed studies on the rearrangement reactions specifically for this compound are limited in the readily available literature.
Synthesis and Advanced Characterization of 3 Cyanothiophene 2 Carboxylic Acid Derivatives and Analogs
Structural Modifications at the Carboxylic Acid Position
The carboxylic acid group of 3-cyanothiophene-2-carboxylic acid serves as a versatile handle for the introduction of various functional groups, leading to the generation of diverse derivatives with potentially altered physicochemical and biological properties.
Synthesis of Novel Esters and Thioesters
The esterification of this compound can be achieved through standard acid-catalyzed reactions with a variety of alcohols. For instance, reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl 3-cyanothiophene-2-carboxylate. More complex esters can be prepared using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with a broader range of alcohols.
Thioesters, the sulfur analogs of esters, are synthesized by reacting this compound with thiols. A common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a thiol in the presence of a base. nih.gov Alternatively, direct condensation of the carboxylic acid with a thiol can be achieved using dehydrating agents. nih.gov
| Derivative Type | General Synthesis Method | Reactants | Key Reagents |
|---|---|---|---|
| Esters | Fischer Esterification | This compound, Alcohol | Acid Catalyst (e.g., H₂SO₄) |
| Esters | DCC Coupling | This compound, Alcohol | DCC, DMAP |
| Thioesters | From Acid Chloride | 3-Cyanothiophene-2-carbonyl chloride, Thiol | Base (e.g., Pyridine) |
| Thioesters | Direct Condensation | This compound, Thiol | Dehydrating Agent (e.g., DCC) |
Formation of Substituted Amides and Hydrazides
The synthesis of substituted amides from this compound is readily accomplished by coupling the carboxylic acid with primary or secondary amines. This transformation is typically mediated by activating agents like thionyl chloride to first form the acid chloride, which then reacts smoothly with the desired amine. Direct coupling methods employing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (DCCI) in the presence of a coupling auxiliary like 1-hydroxybenzotriazole (B26582) (HOBt) are also widely used to afford a diverse range of N-substituted 3-cyanothiophene-2-carboxamides. nih.gov
Hydrazides are prepared by the reaction of this compound derivatives, typically the corresponding esters or acid chlorides, with hydrazine (B178648) hydrate (B1144303). A particularly efficient method for the synthesis of thiophenecarbohydrazides involves the activation of the carboxylic acid with DCCI and HOBt to form an active ester, which then undergoes hydrazinolysis to yield the desired hydrazide in high purity. researchgate.net
| Derivative | Synthetic Approach | Key Intermediates/Reagents | Product |
|---|---|---|---|
| Substituted Amides | Acid Chloride Route | 3-Cyanothiophene-2-carbonyl chloride, Amine | N-Substituted 3-cyanothiophene-2-carboxamide |
| Substituted Amides | Direct Coupling | This compound, Amine, EDC/HOBt | N-Substituted 3-cyanothiophene-2-carboxamide |
| Hydrazides | Hydrazinolysis of Ester | Methyl 3-cyanothiophene-2-carboxylate, Hydrazine hydrate | 3-Cyanothiophene-2-carbohydrazide |
| Hydrazides | From Activated Ester | Active ester of this compound, Hydrazine hydrate | 3-Cyanothiophene-2-carbohydrazide |
Preparation of Acid Halides and Anhydrides
The preparation of 3-cyanothiophene-2-carbonyl halides, particularly the chloride, is a crucial step for the synthesis of many other derivatives. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a halogen, yielding the highly reactive acid halide.
Symmetrical anhydrides of this compound can be prepared by reacting the acid chloride with the sodium salt of the carboxylic acid. researchgate.net Another approach involves the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent. A highly efficient method for synthesizing carboxylic anhydrides involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov
Structural Modifications at the Cyano Position
The cyano group at the 3-position of the thiophene (B33073) ring offers a unique site for chemical manipulation, allowing for the construction of various nitrogen-containing heterocyclic systems and other functional groups.
Conversion to Amidines, Tetrazoles, and Other Nitrogen-Containing Heterocycles
The nitrile functionality of 3-cyanothiophene derivatives can be converted into an amidine group through the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then reacted with ammonia (B1221849) or an amine to yield the corresponding amidine.
The [2+3] cycloaddition reaction of the cyano group with an azide (B81097), typically sodium azide in the presence of a Lewis acid like zinc chloride, is a common method for the synthesis of 5-substituted tetrazoles. sciforum.net This reaction can be applied to 2-amino-3-cyanothiophene derivatives to prepare the corresponding 3-(1H-tetrazol-5-yl)thiophen-2-amine derivatives. sciforum.net
Selective Functionalization of the Cyano Group
The cyano group can undergo a variety of selective transformations. For instance, it can be hydrolyzed under acidic or basic conditions to a carboxamide and subsequently to a carboxylic acid, although this would lead back to a derivative of the starting material. More synthetically useful is the reduction of the cyano group to an aminomethyl group using reducing agents like lithium aluminum hydride. Furthermore, the cyano group can activate the adjacent C-4 position of the thiophene ring for certain electrophilic substitution reactions, although the reactivity is highly dependent on the other substituents present on the ring.
Diverse Substitution Pattern Variations on the Thiophene Ring
The thiophene ring is a versatile scaffold in medicinal and materials chemistry. Its reactivity allows for the introduction of a wide array of functional groups, enabling the fine-tuning of electronic, steric, and physicochemical properties. Starting from this compound, the existing electron-withdrawing cyano and carboxylic acid groups significantly influence the regioselectivity of further substitution reactions, typically directing electrophilic attack to the C4 and C5 positions.
Halogenation of the thiophene ring is a fundamental strategy for creating key intermediates for further functionalization, particularly through cross-coupling reactions. The introduction of chlorine or bromine onto the this compound backbone can be achieved through various methods, with the regiochemical outcome dictated by the reaction conditions and the directing effects of the pre-existing substituents.
Chlorination: Direct chlorination can be performed using various reagents. For instance, the vapor phase chlorination of 2-thiophenecarbonitrile at high temperatures (e.g., 500°C) with chlorine gas has been shown to produce polychlorinated species, such as 3,4,5-trichloro-2-thiophenenitrile. beilstein-journals.org A milder approach involves using agents like sodium hypochlorite (NaOCl), which has been successfully employed for the C3-chlorination of C2-substituted benzothiophene derivatives. nih.gov For this compound, electrophilic chlorination would be expected to occur at the less deactivated C5 position.
Bromination: Bromination is often accomplished using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or by direct reaction with bromine. beilstein-journals.org The treatment of substituted thiophene-2-carboxylic acids with excess bromine can lead to exhaustive bromination and sometimes decarboxylation. beilstein-journals.org A controlled, one-pot bromination/debromination sequence can be utilized to achieve specific substitution patterns, yielding valuable intermediates like 2,4-dibromo-3-methylthiophene from 3-methylthiophene. beilstein-journals.org For the target molecule, careful control of stoichiometry and conditions is crucial to achieve selective monobromination, likely at the C5 position.
These halogenated derivatives, such as 5-bromo-3-cyanothiophene-2-carboxylic acid or 5-chloro-3-cyanothiophene-2-carboxylic acid, are invaluable precursors for subsequent modifications.
The introduction of carbon-based substituents onto the thiophene nucleus is critical for extending the molecular framework and modulating biological activity or material properties. This is most commonly achieved via metal-catalyzed cross-coupling reactions using halogenated thiophenes as starting materials.
Aryl and Heteroaryl Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (using boronic acids) or the Stille reaction (using organostannanes), are powerful methods for forming C-C bonds. A 5-halo-3-cyanothiophene-2-carboxylic acid derivative can be coupled with a wide variety of aryl or heteroaryl boronic acids to generate 5-aryl- or 5-heteroaryl-3-cyanothiophene-2-carboxylic acids. Another established method is the Meerwein arylation, which has been used to arylate 2-thiophenecarboxylic acids using diazonium salts. mdpi.comnih.gov
Alkyl Substitution: Alkyl groups can be introduced via similar cross-coupling methods, such as the Negishi coupling (using organozinc reagents) or by reacting a metallated thiophene (formed via lithiation or Grignard reaction) with an alkyl halide. beilstein-journals.org
These synthetic strategies offer a modular approach to a diverse library of derivatives, where the nature of the introduced substituent can be systematically varied to probe structure-activity relationships. For example, the synthesis of various thiophene-arylamide derivatives has been reported through condensation reactions, showcasing the utility of these substituted building blocks. nih.gov
The cyano and carboxylic acid functional groups of this compound are ideal handles for constructing fused heterocyclic systems. These annulation reactions lead to bicyclic and polycyclic structures with unique electronic properties and rigid conformations, which are often sought after in drug design and organic electronics.
A common strategy involves converting the carboxylic acid to a carboxamide, which can then participate in cyclization reactions. For instance, aminothiophenecarboxamides, which can be derived from cyanothiophenes, serve as precursors to thieno[3,4-d]pyrimidin-4-ones. nih.gov The synthesis involves the initial formation of an amide, followed by cyclization with a suitable reagent.
Another approach is the Gewald aminothiophene synthesis, which traditionally prepares polysubstituted 2-aminothiophenes that are versatile precursors for fused systems like thieno[2,3-d]pyrimidines. researchgate.net While starting from simpler materials, the principles of cyclization can be applied to derivatives of the title compound. For example, the cyano group can be reduced to an aminomethyl group, or the carboxylic acid can be elaborated into a side chain that can cyclize back onto the C4 position of the thiophene ring. Such strategies have been used to create various fused systems, including thieno[3,4-c]pyridin-4-ones. nih.govresearchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives
Unambiguous structural confirmation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic methods. Each technique provides complementary information about the molecular structure, connectivity, and functional groups.
NMR spectroscopy is the most powerful tool for elucidating the constitution and configuration of organic molecules.
¹H NMR: In derivatives of this compound, the remaining protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) are highly informative. For a 5-substituted derivative, the C4-proton would appear as a singlet. In a non-substituted parent compound, the C4 and C5 protons would appear as doublets with a characteristic coupling constant (J₄₅ ≈ 5-6 Hz). Protons on substituents, such as alkyl chains or other aromatic rings, will have characteristic shifts that aid in structure confirmation. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key diagnostic signals for this compound derivatives include:
Carboxylic Carbonyl (C=O): Typically found in the δ 160-180 ppm range. libretexts.orgpressbooks.pub
Thiophene Ring Carbons: Resonate in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electron-withdrawing cyano (C3) and carboxyl (C2) groups are shifted further downfield.
Cyano Carbon (C≡N): Appears in a distinct region around δ 115-120 ppm. oregonstate.edu
The table below summarizes typical chemical shift ranges for the core structure.
| Atom | Spectroscopy | Typical Chemical Shift (ppm) | Notes |
| Thiophene H (C4, C5) | ¹H NMR | 7.0 - 8.5 | Chemical shift and multiplicity depend on substitution pattern. |
| Carboxylic Acid H (OH) | ¹H NMR | > 10.0 | Often a broad singlet, position is concentration-dependent. |
| α-Protons to C=O | ¹H NMR | 2.0 - 3.0 | Protons on a carbon adjacent to the carbonyl group of a substituent. libretexts.org |
| Carboxylic C=O | ¹³C NMR | 160 - 180 | Strongly deshielded carbonyl carbon. libretexts.org |
| Thiophene Ring C | ¹³C NMR | 120 - 150 | Precise shifts depend on substituent effects. |
| Cyano C≡N | ¹³C NMR | 115 - 120 | Characteristic shift for a nitrile carbon. pressbooks.pub |
2D NMR Techniques: For complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing connectivity between protons and carbons, providing definitive structural proof. ethz.ch
Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of a this compound derivative will be dominated by several characteristic absorption bands:
O-H Stretch (Carboxylic Acid): A very broad and strong band, typically in the 2500-3300 cm⁻¹ region, resulting from hydrogen bonding. pressbooks.pub
C-H Stretch (Thiophene Ring): A weaker absorption band appears around 3100 cm⁻¹. nii.ac.jp
C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the 2220-2260 cm⁻¹ range. Its presence is a clear indicator of the cyano group. oregonstate.edu
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1710 and 1760 cm⁻¹. Conjugation with the thiophene ring typically places this band at the lower end of the range (around 1710 cm⁻¹ for hydrogen-bonded dimers). pressbooks.pub
C=C Stretch (Thiophene Ring): Multiple bands of varying intensity are observed in the 1300-1550 cm⁻¹ region, characteristic of the aromatic ring. iosrjournals.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Key features in the Raman spectrum would include:
C≡N Stretch: The nitrile stretch is also strong and easily identifiable in the Raman spectrum.
Thiophene Ring Vibrations: Symmetric ring stretching modes ("ring breathing") are often prominent in the Raman spectrum and are sensitive to substitution. mdpi.com The C-S stretching modes of the thiophene ring can also be observed. iosrjournals.org
C=O Stretch: The carbonyl stretch is also visible but may be weaker than in the IR spectrum.
The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound derivatives.
| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | Weak / Not prominent |
| Nitrile | C≡N Stretch | 2220 - 2260 (sharp, medium) | Strong |
| Carboxylic Acid | C=O Stretch | 1710 - 1760 (strong, sharp) | Medium-Strong |
| Thiophene Ring | C=C Stretch | 1300 - 1550 | Strong |
| Thiophene Ring | C-H Stretch | ~3100 | Medium |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous confirmation of a compound's molecular formula. This technique is particularly valuable in the characterization of novel this compound derivatives and analogs, where the presence of sulfur, nitrogen, and oxygen atoms necessitates exact mass analysis to differentiate between potential elemental compositions.
In the analysis of thiophene derivatives, HRMS is crucial for confirming the successful synthesis of target molecules and for identifying any potential byproducts. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, corroborating data obtained from other spectroscopic methods such as NMR.
For instance, in the characterization of a complex derivative, 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid, HRMS (ESI) was used to confirm its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ was 577.2155, and the experimentally found mass was 577.2154, demonstrating a high degree of accuracy and confirming the molecular formula C₂₇H₃₆N₄O₆S₂ mdpi.com.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic Acid | [M+H]⁺ | 577.2155 | 577.2154 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.
For thiophene and its derivatives, the UV-Vis spectrum is typically characterized by π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the thiophene ring. In the case of this compound, both the cyano (-CN) and carboxylic acid (-COOH) groups are electron-withdrawing and can influence the electronic distribution within the thiophene ring, thereby affecting the energy of the electronic transitions.
Generally, carboxylic acids without extended conjugation exhibit a π → π* transition at a relatively low wavelength, around 210 nm libretexts.org. The presence of the thiophene ring and the cyano group in conjugation with the carboxylic acid would be expected to shift this absorption to a longer wavelength (a bathochromic or red shift).
While a specific experimental UV-Vis spectrum for this compound is not provided in the available literature, theoretical calculations for a related derivative, thiophene-2-carbohydrazide, offer insights into the expected spectral features researchgate.net. Computational studies are often employed to predict and interpret the electronic spectra of novel compounds.
| Compound Type | λmax (nm) | Transition Type | Reference |
|---|---|---|---|
| Carboxylic Acids (unconjugated) | ~210 | π → π | libretexts.org |
| Unsaturated Carboxylic Acids | 210 | π → π | researchgate.net |
The electronic spectrum of this compound and its analogs is a key parameter in understanding their photophysical properties and is essential for applications in materials science and medicinal chemistry where light absorption characteristics are important.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
For derivatives of this compound, X-ray crystallography has been instrumental in confirming their molecular structures and understanding their solid-state properties. The crystal structures of several related compounds have been determined, providing valuable insights into the structural effects of substitution on the thiophene ring.
For example, the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a derivative of the target molecule, has been elucidated. The analysis revealed that the crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds acs.org. Similarly, the crystal structure of Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate has been reported, showing a monoclinic crystal system with space group P21/c iucr.orgresearchgate.net. Another derivative, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, has also been characterized by single-crystal X-ray diffraction, confirming its molecular structure mdpi.com.
These studies highlight the importance of intermolecular interactions in the solid-state structures of cyanothiophene derivatives. The data obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new materials with desired solid-state characteristics.
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate | Monoclinic | P21/c | Dihedral angle between thiophene and phenyl rings is 24.95 (8)°. | iucr.orgresearchgate.net |
| 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene | - | - | Planar thiophene ring with substituents at C2, C3, C4, and C5. | mdpi.com |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | - | - | Crystal packing stabilized by C−H···N and N−H···N hydrogen bonds. | acs.org |
| Cyanothiophene inhibitor in complex with MurF ligase | - | - | Co-crystal structure providing insights into enzyme-inhibitor interactions. | rcsb.org |
Computational and Theoretical Investigations of 3 Cyanothiophene 2 Carboxylic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating a wide range of properties of 3-cyanothiophene-2-carboxylic acid, from its preferred three-dimensional shape to its chemical reactivity.
The first step in most computational studies is to determine the most stable structure of the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict these parameters. nih.gov
Conformational analysis is particularly important for this molecule due to the rotational freedom of the carboxylic acid group relative to the thiophene (B33073) ring. Different orientations of the -COOH group can lead to different conformers with varying stabilities. Theoretical studies on similar molecules, like thiophene-3-carboxylic acid, have shown that conformations allowing for intramolecular hydrogen bonding between the carboxylic proton and the thiophene sulfur or another substituent can be particularly stable. researchgate.net For this compound, the primary conformers would involve the orientation of the C=O bond of the carboxylic acid group relative to the cyano group and the thiophene ring. The relative energies of these conformers determine their population at a given temperature.
Table 1: Illustrative DFT-Calculated Geometric Parameters for Substituted Thiophene Carboxylic Acids
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| C=O | 1.20 - 1.23 | |
| C-O | 1.34 - 1.37 | |
| O-H | 0.96 - 0.98 | |
| C-S (Thiophene) | 1.71 - 1.74 | |
| C-C (Thiophene) | 1.37 - 1.45 | |
| C-CN | 1.43 - 1.46 | |
| C≡N | 1.15 - 1.17 | |
| C-C-S: 111 - 113 | ||
| C-C-C: 115 - 117 | ||
| O=C-O: 120 - 123 |
Note: This table presents typical values observed in DFT studies of related thiophene derivatives and serves to illustrate the expected geometric parameters for this compound. Specific values would require a dedicated computational study.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netemerginginvestigators.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. mdpi.com In this compound, the presence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups is expected to lower the energy of the LUMO, potentially resulting in a relatively small energy gap. DFT calculations for related thiophene derivatives have shown that such substitutions significantly influence the frontier orbitals. mdpi.comscience.gov Characterization of the HOMO and LUMO would likely show that the electron density of the HOMO is distributed primarily over the thiophene ring, while the LUMO's density is concentrated on the electron-withdrawing substituents and adjacent carbon atoms. researchgate.net
Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Definition | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Key indicator of chemical reactivity and stability emerginginvestigators.org |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron ajchem-a.com |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added ajchem-a.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |
Note: The values for these parameters are typically calculated using the results of DFT computations.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. libretexts.org It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different regions of charge. youtube.com Red areas signify regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions. avogadro.cc
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. A region of high positive potential (blue) would be anticipated around the acidic hydrogen of the -COOH group. This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. Fukui functions, in particular, are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. faccts.de
By calculating the condensed Fukui functions for each atom in this compound, one can identify specific reactive centers. chemrxiv.org
f+(r) : Predicts the site for nucleophilic attack (where an electron is added). For this molecule, the carbon atoms of the thiophene ring attached to the electron-withdrawing groups would be likely candidates.
f-(r) : Predicts the site for electrophilic attack (where an electron is removed). This would likely be associated with the sulfur atom or the π-system of the thiophene ring.
f0(r) : Predicts the site for radical attack.
These indices provide a more nuanced view of reactivity than MEP maps alone, offering quantitative predictions of site selectivity in chemical reactions.
Ab Initio and Semi-Empirical Calculations
Beyond DFT, other computational methods can be employed. Ab initio methods, such as Hartree-Fock (HF) theory and more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are based on first principles without empirical parameters. uu.nlnih.gov While computationally more demanding than DFT, they can provide highly accurate benchmark data, especially for smaller molecules. For instance, ab initio calculations have been used to study the differential reactivity of thiophene carboxylic acids, providing deep insights into their electronic structure. researchgate.net
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, their speed allows for the study of much larger systems or longer timescale phenomena. They can be useful for initial, rapid screening of conformations or for providing a qualitative understanding of electronic properties.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By applying the principles of classical mechanics, MD simulations can provide a detailed picture of how this compound interacts with other molecules, including solvent molecules or biological macromolecules.
An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water or DMSO) and calculating the forces between all atoms to predict their trajectories. This approach is invaluable for:
Studying Solvation: Understanding how solvent molecules arrange around the solute and the nature of the hydrogen bonds formed.
Analyzing Intermolecular Interactions: Simulating how multiple molecules of this compound might aggregate in the solid state, predicting crystal packing arrangements through interactions like hydrogen bonding and π-π stacking.
Investigating Conformational Dynamics: Observing how the molecule's conformation changes over time in a solution, providing a dynamic view that complements the static picture from geometry optimization.
These simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a realistic chemical environment.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations (IR, Raman, UV-Vis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comresearchgate.net For this compound, methods such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), can be employed to simulate its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. dntb.gov.uanih.gov These computational models help in the assignment of vibrational modes and electronic transitions observed in experimental spectra. iosrjournals.org
The predicted IR and Raman spectra are founded on the calculation of vibrational frequencies corresponding to the different normal modes of the molecule. Each calculated frequency can be animated to visualize the atomic motions, aiding in the precise assignment of spectral bands, such as the characteristic stretches of the C≡N, C=O, O-H, and C-S bonds, as well as the various vibrations of the thiophene ring. iosrjournals.org A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) calculations can be utilized to predict the electronic absorption spectrum (UV-Vis). These calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the wavelengths of maximum absorption (λmax) and the intensities of the absorption bands, respectively. This allows for the interpretation of electronic transitions, such as π→π* and n→π* transitions, within the molecule.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Wavenumber/Wavelength | Assignment |
|---|---|---|
| IR | ~2230 cm⁻¹ | C≡N stretching |
| IR | ~1700 cm⁻¹ | C=O stretching (carboxylic acid) |
| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretching (carboxylic acid dimer) |
| Raman | ~2230 cm⁻¹ | C≡N stretching |
| Raman | ~1400-1550 cm⁻¹ | Thiophene ring stretching |
Note: The data in this table is predictive and based on typical values for the functional groups and the thiophene core, as would be determined by quantum chemical calculations. Actual experimental values may vary.
Elucidation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species such as transition states, which are often difficult or impossible to observe experimentally. For this compound, computational methods can be applied to explore various reaction pathways, including oxidation and reduction reactions.
By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. This involves locating the geometry of the transition state—the highest point on the reaction coordinate—and calculating its energy. The energy of the transition state relative to the reactants gives the activation energy of the reaction, a critical parameter for understanding reaction kinetics.
For instance, in the oxidation of the thiophene ring to form a sulfoxide (B87167) or sulfone, computational models can be used to evaluate the feasibility of different oxidizing agents and to visualize the geometry of the transition state for the oxygen transfer step. Similarly, in the reduction of the cyano group to an amine, computational studies can help to elucidate the stepwise mechanism, including the role of the catalyst and the nature of any intermediate species.
These computational investigations provide a detailed, atomistic-level understanding of reaction mechanisms, guiding the design of new synthetic routes and the optimization of reaction conditions for this compound and its derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sulfoxide |
| Sulfone |
Strategic Applications of 3 Cyanothiophene 2 Carboxylic Acid in Advanced Organic Synthesis
Core Building Block for the Construction of Diverse Heterocyclic Compound Libraries
3-Cyanothiophene-2-carboxylic acid is a highly versatile and valuable starting material in the field of organic synthesis, particularly for the creation of diverse libraries of heterocyclic compounds. Its structure, featuring a thiophene (B33073) ring substituted with both a cyano and a carboxylic acid group, provides multiple reactive sites for a variety of chemical transformations. This allows for the systematic construction of a wide array of novel molecular frameworks.
The presence of the cyano and carboxylic acid groups enables chemists to employ a range of synthetic strategies. For instance, these functional groups can participate in cyclization reactions to form fused ring systems. The nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid can act as nucleophiles or electrophiles, depending on the reaction conditions, leading to the formation of new rings fused to the thiophene core. This has been demonstrated in the synthesis of various thieno-fused pyridines, pyrimidines, and other heterocyclic systems.
Furthermore, the reactivity of the thiophene ring itself, coupled with the directing effects of the cyano and carboxylic acid substituents, allows for further functionalization. This dual reactivity makes this compound an ideal scaffold for combinatorial chemistry, where large libraries of related compounds can be generated by systematically varying the reagents and reaction conditions. This approach is instrumental in drug discovery and materials science for identifying compounds with desired biological activities or physical properties.
Key Intermediate in the Synthesis of Highly Functionalized Thiophene Derivatives
The strategic placement of the cyano and carboxylic acid groups on the thiophene ring makes this compound a crucial intermediate for accessing a wide variety of highly functionalized thiophene derivatives. These functional groups can be selectively modified or transformed to introduce a diverse range of other substituents, leading to compounds with tailored electronic and steric properties.
One common transformation is the conversion of the carboxylic acid to an amide or an ester. This can be achieved through standard coupling reactions, introducing a vast array of new functionalities. Similarly, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. This amine can then serve as a handle for further derivatization, such as acylation or alkylation, to build more complex molecules.
Moreover, the thiophene ring itself can undergo various reactions, such as electrophilic substitution or metal-catalyzed cross-coupling reactions. The electronic nature of the cyano and carboxylic acid groups influences the regioselectivity of these reactions, allowing for controlled functionalization at specific positions on the thiophene ring. For example, the presence of these electron-withdrawing groups can facilitate nucleophilic aromatic substitution reactions, a powerful tool for introducing new substituents. A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid have been synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. researchgate.net
Precursor in the Assembly of Complex Polycyclic and Heterocyclic Molecular Architectures
Beyond its use in generating libraries of relatively simple heterocyclic compounds, this compound also serves as a critical precursor for the synthesis of more complex polycyclic and heterocyclic molecular architectures. Its inherent functionality provides a strategic starting point for multi-step synthetic sequences aimed at constructing elaborate molecular frameworks.
The bifunctional nature of this compound allows for its participation in tandem or cascade reactions, where multiple bonds are formed in a single operation. This can lead to the rapid assembly of complex structures from simple starting materials. For instance, the cyano and carboxylic acid groups can be involved in intramolecular cyclization reactions to form fused polycyclic systems.
Furthermore, derivatives of this compound can be employed in powerful cross-coupling methodologies, such as Suzuki, Stille, or Heck reactions, to append other aromatic or heterocyclic rings. This strategy is widely used to construct conjugated polycyclic systems with interesting photophysical and electronic properties. The ability to precisely control the assembly of these complex architectures is crucial for the development of new materials and biologically active compounds.
Role in the Synthesis of Precursors for Material Science Applications (e.g., Organic Semiconductors)
The unique electronic properties of the thiophene ring make it a privileged scaffold in materials science, particularly in the design of organic electronic materials. This compound plays a significant role in this field by serving as a key building block for the synthesis of precursors for organic semiconductors.
The incorporation of the electron-withdrawing cyano group onto the thiophene ring can significantly modify the electronic properties of the resulting materials. This can lead to improved performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The carboxylic acid group provides a convenient handle for further functionalization, allowing for the fine-tuning of properties like solubility, processability, and solid-state packing.
For example, this compound can be used to synthesize monomers that are then polymerized to create conductive polymers. These polymers can exhibit high charge carrier mobilities and are being investigated for use in a variety of electronic devices. The ability to tailor the molecular structure of these materials, starting from versatile precursors like this compound, is essential for advancing the field of organic electronics.
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Methodologies for 3-Cyanothiophene-2-carboxylic Acid
The development of novel, efficient, and sustainable synthetic methods for producing this compound and its analogs is a key area of ongoing research. Traditional methods are being re-evaluated in favor of greener and more atom-economical approaches.
One promising strategy is the use of one-pot, multi-component reactions. For instance, a base-catalyzed, one-pot, two-step, three-component reaction involving chalcones, benzoylacetonitriles, and elemental sulfur has been shown to produce 3-cyanothiophene derivatives. This approach offers the advantage of building complex molecules from simple precursors in a single operation, which can be optimized by varying the base promoter.
Catalysis plays a pivotal role in modern organic synthesis, and its application to thiophene (B33073) synthesis is a major trend. Research has demonstrated the synthesis of 2-thiophenecarboxylic acid and its derivatives through the reaction of thiophenes with a CCl4–CH3OH–catalyst system, yielding products in the range of 44–85%. semanticscholar.orgresearchgate.net Catalysts such as Fe(acac)₃, VO(acac)₂, and Mo(CO)₆ have been identified as particularly effective for this transformation. semanticscholar.orgresearchgate.net The optimization of catalyst concentration and reaction conditions, such as temperature and reagent addition, has been shown to significantly increase product yields. semanticscholar.org Furthermore, the use of strong protic acid resins as catalysts for the acylation of thiophene presents an efficient alternative that can simplify workup procedures by eliminating the need for aqueous extraction. acs.org
In line with the principles of green chemistry, methodologies that utilize less hazardous reagents and solvents are gaining traction. nih.gov The development of syntheses using microwave irradiation, for example, has been shown to reduce reaction times significantly compared to conventional heating. nih.gov Another innovative approach that could be explored is decarboxylative borylation, a method that uses nickel catalysts to transform carboxylic acids into boronic acids, which are versatile intermediates for further functionalization. drugdiscoverytrends.com
| Synthetic Approach | Key Features | Potential Advantages |
| Multi-component Reactions | One-pot synthesis from simple precursors (e.g., chalcones, benzoylacetonitriles, sulfur). | Increased efficiency, reduced waste, and operational simplicity. |
| Catalytic Methods | Use of transition metal catalysts (e.g., V, Fe, Mo) or solid acid resins. semanticscholar.orgresearchgate.netacs.org | Higher yields, improved selectivity, and easier catalyst separation. semanticscholar.orgacs.org |
| Green Chemistry Approaches | Microwave-assisted synthesis, use of eco-friendly catalysts and solvents. nih.gov | Reduced reaction times, lower energy consumption, and improved safety profile. nih.gov |
| Novel Functionalization | Decarboxylative borylation to create versatile boronic acid intermediates. drugdiscoverytrends.com | Access to a wider range of derivatives through subsequent cross-coupling reactions. drugdiscoverytrends.com |
Exploration of Underexplored Reactivity Pathways and Stereoselective Transformations
Beyond improving its synthesis, researchers are actively exploring the untapped reactive potential of this compound. The molecule's functional groups—the cyano group, the carboxylic acid, and the thiophene ring itself—offer multiple sites for chemical modification. While reactions like the reduction of the cyano group to an amine are known, the focus is shifting towards more complex and selective transformations.
The relative reactivity of carboxylic acid derivatives is a guiding principle in these explorations. libretexts.org Acyl substitution reactions generally proceed from a more reactive derivative to a less reactive one. libretexts.org Future work will likely involve converting the carboxylic acid of the title compound into more reactive intermediates, such as acid chlorides or thioesters, to facilitate the synthesis of a diverse library of amides and esters with novel properties. libretexts.org
A significant frontier is the development of stereoselective transformations. While not directly applied to this compound yet, methods for achieving stereoselective synthesis in related heterocyclic systems are emerging. For example, tandem oxidative cyclization has been used to create highly functionalized cyclopropanes with excellent diastereoselectivity. nih.gov Adapting such strategies to the thiophene scaffold could lead to the creation of chiral molecules with specific three-dimensional structures, which is of paramount importance for applications in medicinal chemistry. The development of catalytic asymmetric methods for the functionalization of the thiophene ring or its substituents represents a challenging but highly rewarding goal.
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Advanced computational modeling is becoming an indispensable tool in chemical research, enabling scientists to predict molecular properties and reaction outcomes, thereby guiding experimental work. For this compound and its derivatives, computational methods like Density Functional Theory (DFT) are being used to understand the relationship between molecular structure and material properties. researchgate.net
These computational studies can predict molecular geometries, electronic properties, and intermolecular interactions, which are crucial for designing new materials such as liquid crystals or organic semiconductors. researchgate.net For instance, DFT calculations can help rationalize the mesomorphic behavior of thiophene-containing liquid crystals by correlating molecular structure with thermal and phase transition properties. researchgate.net
| Computational Application | Purpose | Impact on Research |
| Density Functional Theory (DFT) | Predict molecular structure, electronic properties, and reactivity. researchgate.net | Guides the design of new materials with specific optical or electronic properties. researchgate.net |
| Predictive Synthesis (e.g., ASKCOS) | Propose efficient, multi-step synthetic routes to target molecules. nih.gov | Accelerates the discovery of novel derivatives by optimizing synthesis planning. nih.gov |
| Molecular Docking | Simulate the binding of derivatives to biological targets (e.g., enzymes). nih.gov | Prioritizes the synthesis of compounds with high therapeutic potential. |
Integration with High-Throughput Synthesis and Automated Platforms
The integration of this compound chemistry with high-throughput synthesis and automated platforms represents a major leap forward in the rapid discovery of new functional molecules. Automated systems can perform a wide array of chemical reactions with increased speed and precision, minimizing human error. sigmaaldrich.com
These platforms often utilize modular components, such as liquid handling robots, computer-controlled reactors, and automated purification systems, to synthesize and screen large libraries of compounds. nih.gov Flow chemistry is a particularly suitable approach for automation, as it allows for the continuous and controlled production of molecules. fu-berlin.de Reconfigurable flow systems can be programmed to perform various chemical transformations in sequence, enabling the versatile synthesis of diverse derivatives from a common starting material like this compound. fu-berlin.de
Q & A
Q. Example Protocol :
Combine 10 mmol α-cyano ester, 12 mmol ketone, and 15 mmol sulfur in DMF.
Add 1.2 eq. triethylamine and stir at 80°C for 6 hours.
Acidify with HCl (1M) to precipitate the product.
(Advanced) How should researchers address contradictions in reported biological activity data for thiophene derivatives like this compound?
- Mechanistic Replication : Reproduce assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate variables.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -CN with -COOH or -CH) to identify critical functional groups .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC values .
Case Study : Discrepancies in antibacterial activity may arise from differential membrane permeability; use logP calculations to assess hydrophobicity .
(Basic) What are the stability and storage requirements for this compound?
- Stability : Stable under inert atmospheres (N/Ar) at ambient temperatures. Avoid exposure to strong oxidizers, acids, or bases, which may degrade the compound to CO, CO, or sulfur oxides .
- Storage : Keep in airtight containers at 2–8°C. Desiccate to prevent hydrolysis of the cyano group .
(Advanced) What strategies can be used to mitigate hazards during large-scale synthesis of this compound?
- Engineering Controls : Use fume hoods with ≥0.5 m/s face velocity and explosion-proof equipment for reactions involving volatile solvents (e.g., THF).
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance to carboxylic acids) and respiratory protection (NIOSH-approved N95 mask) .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
(Advanced) How can researchers elucidate the biological targets of this compound?
- Proteomic Profiling : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS identification .
- Gene Knockout Studies : Employ CRISPR-Cas9 to silence putative targets (e.g., kinases) in model organisms and assess phenotypic rescue .
Limitations : Current data gaps in mechanism of action necessitate high-throughput screening (HTS) against compound libraries .
(Basic) What solvents and conditions are compatible with this compound in experimental workflows?
- Compatible Solvents : DMSO, methanol, and acetonitrile (up to 50 mg/mL solubility). Avoid chloroform and diethyl ether due to poor dissolution .
- Reaction Compatibility : Stable in mild acidic/buffered conditions (pH 4–7). Use coupling agents like EDC/HOBt for amide bond formation without degrading the cyano group .
(Advanced) How can computational chemistry aid in the design of this compound derivatives with enhanced activity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
Q. Example Workflow :
Generate derivative library with -CF, -NO, or -SOH substituents.
Calculate ADMET properties (e.g., bioavailability, toxicity) using QikProp.
(Basic) What spectroscopic standards or reference data exist for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
